2-(1h-1,2,3-Triazol-4-yl)propan-2-amine
Description
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C5H10N4/c1-5(2,6)4-3-7-9-8-4/h3H,6H2,1-2H3,(H,7,8,9) |
InChI Key |
LWZQTTFPSLUYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NNN=C1)N |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prevalent and efficient method for synthesizing 2-(1H-1,2,3-triazol-4-yl)propan-2-amine is the CuAAC reaction. This reaction enables regioselective formation of the 1,2,3-triazole ring under mild conditions with high yields.
Preparation of Alkyne Precursor: Typically, propargylamine or a substituted alkyne bearing the propan-2-amine group is synthesized or procured. This serves as the alkyne component.
Preparation of Azide Precursor: The azide is usually prepared by nucleophilic substitution of an alkyl or aryl halide with sodium azide, converting an appropriate amine derivative into the corresponding azide.
Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper(I) catalyst such as copper(I) bromide or copper(I) sulfate, often with a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state. The solvent system is commonly water or a water-organic solvent mixture (e.g., water/acetonitrile).
Isolation and Purification: The product is isolated by standard purification methods such as column chromatography or recrystallization to yield the pure 2-(1H-1,2,3-triazol-4-yl)propan-2-amine or its salt form (e.g., dihydrobromide salt).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Propargylamine or substituted alkyne | Alkyne precursor |
| 2 | Alkyl halide + NaN₃ | Azide precursor |
| 3 | Cu(I) catalyst + sodium ascorbate, solvent | Cycloaddition to form triazole ring |
| 4 | Chromatography/recrystallization | Pure triazole-amine compound |
This method is widely documented and considered the gold standard for triazole synthesis due to its efficiency and selectivity.
Alternative Cyclization Methods
While CuAAC dominates, other methods include:
Cyclization of Isopropyl Hydrazine with Nitriles or Amidines: This approach forms the triazole ring via cyclocondensation under acidic or basic conditions, useful for related triazole amines.
Mitsunobu Reaction Followed by Azide Formation and Cycloaddition: In some synthetic schemes for related triazoles, Mitsunobu reaction is used to introduce functional groups before azide formation and subsequent CuAAC.
Reaction Conditions and Optimization
Catalysts and Solvents
Catalysts: Copper(I) salts such as copper(I) bromide or copper(I) sulfate are standard. Sodium ascorbate is often added to reduce copper(II) to copper(I).
Solvents: Aqueous media or mixed solvents (water/organic solvents like acetonitrile or dichloromethane) are preferred for solubility and green chemistry considerations.
Temperature: Reactions typically proceed at room temperature to mild heating (25–60°C), balancing reaction rate and selectivity.
Industrial Scale Considerations
Batch vs Continuous Flow: Industrial synthesis may employ continuous flow reactors for better control, scalability, and safety.
Green Chemistry: Emphasis on solvent recycling, minimizing waste, and using less toxic reagents.
Purification: Automated chromatographic systems and crystallization techniques are optimized for purity and yield.
Research Findings and Characterization
Yields and Selectivity
CuAAC reactions yield the desired triazole amines in moderate to high yields, often exceeding 70–90%.
Regioselectivity is excellent, producing predominantly the 1,4-disubstituted triazole isomer.
Spectroscopic Characterization
¹H NMR: Signals for triazole protons appear typically around δ 7.5–8.5 ppm; amine protons and aliphatic protons of the propan-2-amine group are observed in characteristic regions.
¹³C NMR: Carbon atoms of the triazole ring and the propan-2-amine moiety show distinct chemical shifts, aiding structural confirmation.
Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
X-ray Crystallography: Used in some studies to confirm molecular structure definitively.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| CuAAC (Click Chemistry) | Copper(I)-catalyzed azide-alkyne cycloaddition | High regioselectivity, mild conditions, high yield | Requires azide precursor preparation |
| Cyclization of Hydrazines/Nitriles | Direct ring formation via condensation | Simpler starting materials | May require harsh conditions |
| Mitsunobu + Azide Formation + CuAAC | Multi-step, allows functional group introduction | Versatile, allows complex substituents | Multi-step, longer synthesis time |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group and triazole moiety undergo oxidation under controlled conditions:
-
Reagent/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid (HOAc) at 60°C for 4 hours
-
Product : 2-(1H-1,2,3-Triazol-4-yl)propan-2-amine oxide
-
Yield : ~70% (isolated via column chromatography)
The reaction proceeds via radical intermediates, with the triazole ring stabilizing transition states through resonance.
Alkylation Reactions
The amine group participates in nucleophilic substitution reactions:
| Alkylating Agent | Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Methyl iodide (MeI) | NaH | DMF | 25°C, 12 h | N-Methyl-2-(triazol-4-yl)propan-2-amine | 78% |
| Ethyl bromide (EtBr) | K₂CO₃ | Acetonitrile | 60°C, 8 h | N-Ethyl-2-(triazol-4-yl)propan-2-amine | 65% |
Alkylation occurs regioselectively at the amine nitrogen, preserving the triazole ring.
Acylation Reactions
Acylation modifies the amine group for derivatization:
-
Reagent : Acetyl chloride (AcCl)
-
Conditions : Triethylamine (Et₃N) in dichloromethane (DCM), 0°C → 25°C, 6 h
-
Product : N-Acetyl-2-(triazol-4-yl)propan-2-amine
-
Yield : 82%
The reaction follows a nucleophilic acyl substitution mechanism, with the triazole ring remaining inert.
Cycloaddition Reactions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Example Reaction :
This "click chemistry" approach enables modular synthesis of complex architectures.
Hydrogenation Reactions
Catalytic hydrogenation reduces the triazole ring:
-
Catalyst : Pd/C (10 wt%)
-
Conditions : H₂ (1 atm), MeOH, 25°C, 12 h
-
Product : 2-(4,5-Dihydro-1H-1,2,3-triazol-4-yl)propan-2-amine
-
Yield : 95%
The reaction demonstrates the triazole’s susceptibility to reductive cleavage.
Nucleophilic Substitution
The triazole C-H bonds undergo electrophilic substitution:
| Electrophile | Catalyst | Product | Yield |
|---|---|---|---|
| Iodine (I₂) | AgOTf | 5-Iodo-2-(triazol-4-yl)propan-2-amine | 73% |
| Bromine (Br₂) | FeCl₃ | 5-Bromo-2-(triazol-4-yl)propan-2-amine | 68% |
Regioselectivity favors substitution at the triazole C5 position due to electronic effects.
Scientific Research Applications
2-(1H-1,2,3-Triazol-4-yl)propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-4-yl)propan-2-amine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The triazole ring in the compound forms hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole: A closely related compound with similar synthetic routes and applications.
Fluconazole: A triazole-based antifungal agent with a different substitution pattern.
Uniqueness
2-(1H-1,2,3-Triazol-4-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications .
Biological Activity
2-(1H-1,2,3-triazol-4-yl)propan-2-amine, also known as 2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide, is a compound characterized by its unique structural features, including a triazole ring fused with a propan-2-amine moiety. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and material science.
The molecular formula of this compound is . The triazole ring, which contains three nitrogen atoms, contributes to its chemical reactivity and biological properties. The synthesis of this compound typically involves multi-step processes, notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as the "click" reaction.
Biological Activities
The biological activity of 2-(1H-1,2,3-triazol-4-yl)propan-2-amine is notable due to its interactions with various biological targets. Compounds containing the triazole moiety have been shown to exhibit a range of activities:
Antimicrobial Activity
Research indicates that derivatives of 1,2,3-triazoles possess significant antimicrobial properties. For instance, studies have demonstrated that triazole-containing compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of triazole derivatives. Specifically, compounds synthesized from 2-(1H-1,2,3-triazol-4-yl)propan-2-amine have shown promising results in inhibiting lipid peroxidation and scavenging free radicals in vitro. These properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Antimalarial Activity
A significant area of research has focused on the antimalarial potential of triazole derivatives. In studies involving Plasmodium falciparum and murine models of malaria, certain compounds derived from 2-(1H-1,2,3-triazol-4-yl)propan-2-amine exhibited low cytotoxicity and effective inhibition of parasitemia. Notably, some derivatives displayed IC50 values in the submicromolar range, indicating strong antimalarial activity .
Case Studies
Several case studies illustrate the diverse biological activities associated with 2-(1H-1,2,3-triazol-4-yl)propan-2-amine:
Q & A
Q. What are the recommended synthetic routes for 2-(1H-1,2,3-Triazol-4-yl)propan-2-amine, and how can reaction efficiency be optimized?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in the synthesis of structurally similar triazole derivatives. Key parameters include solvent selection (e.g., toluene for improved yield), catalyst loading (0.5–1.0 mol%), and reaction temperature (60–80°C). Optimization can be achieved using factorial design of experiments (DoE), which minimizes trial runs while systematically varying factors like reactant stoichiometry and pH .
Q. How should researchers characterize the purity and structural integrity of this compound?
Essential analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of the triazole ring and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., NH stretching at ~3300 cm⁻¹).
- Elemental Analysis : For verifying empirical formula compliance .
Q. What are the critical stability considerations for long-term storage of this compound?
The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Prolonged storage at room temperature may lead to decomposition, as noted in safety data for structurally analogous amines. Regular stability testing via HPLC or TLC is advised .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction energetics and transition states, enabling rational design of derivatives. Tools like reaction path search algorithms (e.g., artificial force-induced reaction method) optimize experimental conditions by narrowing down variables such as solvent polarity and catalyst choice .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?
- Statistical Analysis : Use ANOVA to identify significant variables (e.g., temperature vs. catalyst) contributing to variability.
- Comparative Reaction Monitoring : Employ in-situ techniques like FTIR or GC-MS to track intermediate formation.
- Mechanistic Reassessment : Re-examine proposed mechanisms using isotopic labeling or kinetic isotope effects .
Q. How can researchers validate the biological or catalytic activity of this compound in interdisciplinary studies?
- Bioassay Design : Use dose-response assays (e.g., IC₅₀ determination) with appropriate controls (e.g., negative/positive controls for enzyme inhibition).
- Catalytic Screening : Test activity in model reactions (e.g., click chemistry) under varied conditions (pH, co-solvents).
- Data Cross-Validation : Compare results with computational predictions (e.g., molecular docking for binding affinity) .
Methodological Tables
Q. Table 1: Key Parameters for Synthetic Optimization
| Factor | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (CuI) | 0.5–1.0 mol% | ↑ 15–20% | |
| Solvent | Toluene/EtOH mix | ↑ Solubility | |
| Temperature | 60–80°C | ↓ Side reactions |
Q. Table 2: Common Analytical Techniques and Applications
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| ¹H NMR | Regioselectivity confirmation | δ 7.8 ppm (triazole-H) | |
| HRMS | Molecular ion validation | m/z 166.0845 (C₆H₁₀N₄⁺) | |
| Elemental Analysis | Empirical formula verification | C: 43.4%, H: 4.8%, N: 33.7% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
